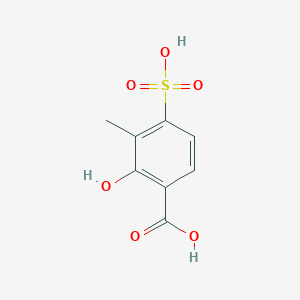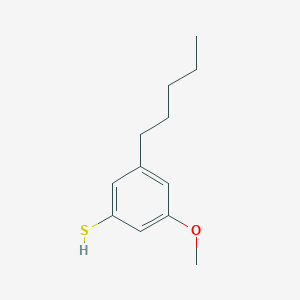
3-Methoxy-5-pentylbenzene-1-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methoxy-5-pentylbenzene-1-thiol is an organic compound that belongs to the class of aromatic thiols It features a benzene ring substituted with a methoxy group at the 3-position, a pentyl chain at the 5-position, and a thiol group at the 1-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-5-pentylbenzene-1-thiol can be achieved through several steps involving electrophilic aromatic substitution reactions. One common method involves the following steps:
Nitration: Benzene is nitrated to form nitrobenzene.
Reduction: Nitrobenzene is reduced to aniline.
Alkylation: Aniline undergoes Friedel-Crafts alkylation with pentyl chloride to introduce the pentyl group.
Methoxylation: The resulting compound is then methoxylated using methanol and a suitable catalyst.
Thiol Substitution: Finally, the compound is treated with thiolating agents to introduce the thiol group at the 1-position.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch processes using similar synthetic routes. The reaction conditions are optimized for yield and purity, often involving high-pressure reactors and continuous flow systems to ensure efficient production.
化学反応の分析
Types of Reactions
3-Methoxy-5-pentylbenzene-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to remove the methoxy group or the thiol group.
Substitution: Electrophilic aromatic substitution reactions can introduce other substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: De-methoxylated or de-thiolated compounds.
Substitution: Various substituted benzene derivatives.
科学的研究の応用
3-Methoxy-5-pentylbenzene-1-thiol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Methoxy-5-pentylbenzene-1-thiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. The methoxy and pentyl groups contribute to the compound’s hydrophobicity and ability to interact with lipid membranes.
類似化合物との比較
Similar Compounds
3-Methoxy-5-pentylbenzene-1-ol: Similar structure but with a hydroxyl group instead of a thiol group.
3-Methoxy-5-pentylbenzene-1-amine: Contains an amine group instead of a thiol group.
3-Methoxy-5-pentylbenzene-1-sulfonic acid: Features a sulfonic acid group instead of a thiol group.
Uniqueness
3-Methoxy-5-pentylbenzene-1-thiol is unique due to the presence of the thiol group, which imparts distinct reactivity and potential biological activity compared to its analogs
特性
CAS番号 |
60272-74-4 |
|---|---|
分子式 |
C12H18OS |
分子量 |
210.34 g/mol |
IUPAC名 |
3-methoxy-5-pentylbenzenethiol |
InChI |
InChI=1S/C12H18OS/c1-3-4-5-6-10-7-11(13-2)9-12(14)8-10/h7-9,14H,3-6H2,1-2H3 |
InChIキー |
OLZOTKTWABXGJS-UHFFFAOYSA-N |
正規SMILES |
CCCCCC1=CC(=CC(=C1)S)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


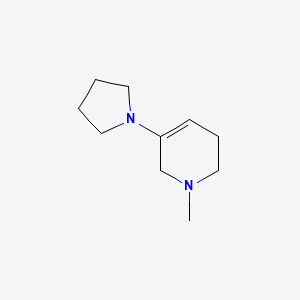
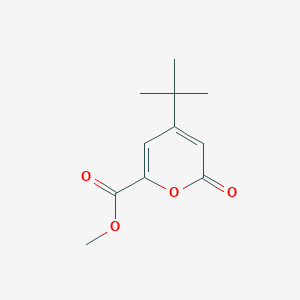
![N-[(Z)-(3-methylphenyl)methylideneamino]aniline](/img/structure/B14596348.png)
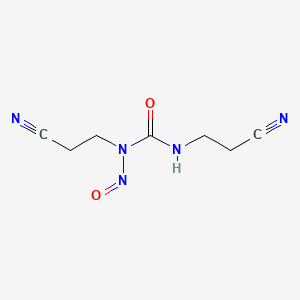
![1,2,4-Triazolo[3,4-c][1,2,4]triazine, 3,5,6-trimethyl-](/img/structure/B14596354.png)
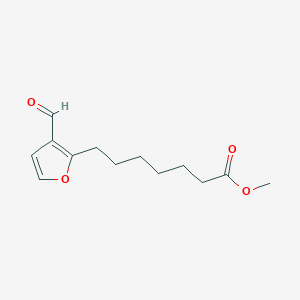
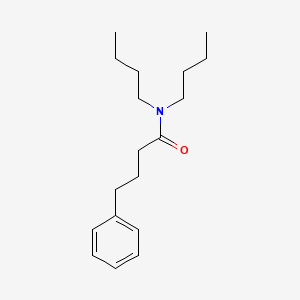
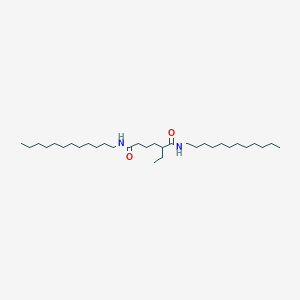
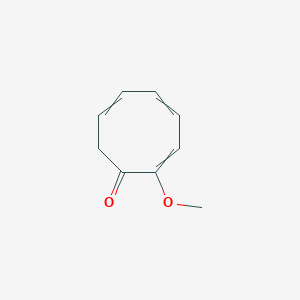
![Ethyl 4-[(1S,2R)-1-hydroxy-2,3-dihydro-1H-inden-2-yl]butanoate](/img/structure/B14596379.png)


![Pyrrolidine, 2-[dimethoxy(4-methoxyphenyl)methyl]-1-methyl-](/img/structure/B14596408.png)
